molecular formula C16H18N2O2S2 B2479781 N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 941971-36-4

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No.: B2479781
CAS No.: 941971-36-4
M. Wt: 334.45
InChI Key: JZIYBVZOSVRMMG-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic rings containing both sulfur and nitrogen atoms, which are versatile scaffolds in medicinal chemistry due to their wide spectrum of biological activities . This particular molecule features a 5-acetyl-4-methylthiazole core linked via an amide bond to a phenylacetamide moiety that is further substituted with an ethylthio group. The incorporation of the thiazole ring makes this compound a prime candidate for investigation in various biochemical applications, as this moiety is a critical component in several FDA-approved drugs and preclinical candidates targeting conditions from cancer to infectious diseases . The structural architecture of this compound suggests significant research value. The thiazole nucleus is known to contribute to biological activity by enabling interactions with enzymes and receptors through hydrogen bonding and π-π stacking . The amide linkage and the thioether functional group enhance its potential as a synthon for further chemical modification, allowing researchers to explore structure-activity relationships (SAR). Its mechanism of action in research settings is likely multifaceted; analogous thiazole-containing molecules have demonstrated the ability to inhibit specific enzymes like monoamine oxidase (MAO) or exhibit antibacterial properties by disrupting bacterial cellular processes . Researchers are exploring such compounds for potential application in developing novel therapeutic agents for pathological conditions where these targets are implicated. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-4-21-13-7-5-12(6-8-13)9-14(20)18-16-17-10(2)15(22-16)11(3)19/h5-8H,4,9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIYBVZOSVRMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.

    Acetylation and Methylation: Introducing the acetyl and methyl groups onto the thiazole ring through Friedel-Crafts acylation and alkylation reactions.

    Formation of the Acetamide Moiety: Reacting the thiazole derivative with an appropriate acyl chloride to form the acetamide group.

    Attachment of the Phenyl Ring: Coupling the acetamide with a phenyl ring substituted with an ethylthio group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Reduction of the Acetyl Group

The ketone in the acetyl group can be reduced to a secondary alcohol:

ReagentConditionsProductYieldSource
NaBH4_4Ethanol, 0–5°CN-(5-(1-hydroxyethyl)-4-methylthiazol-2-yl)-...72%
LiAlH4_4THF, refluxSame product88%

This reaction preserves the thiazole ring while modifying the acetyl group’s electronic properties.

Oxidation of the Ethylthio Group

The ethylthio (-S-C2_2H5_5) group undergoes stepwise oxidation:

Oxidizing AgentConditionsProductSelectivitySource
H2_2O2_2Acetic acid, 60°CSulfoxide (-SO-C2_2H5_5)95%
mCPBADCM, 25°CSulfone (-SO2_2-C2_2H5_5)89%

Oxidation enhances polarity and potential hydrogen-bonding capacity .

Hydrolysis of the Acetamide Bond

The acetamide linkage hydrolyzes under strong acidic or basic conditions:

ConditionsReagentProductRate Constant (h1^{-1})Source
6M HClReflux, 12h2-(4-(ethylthio)phenyl)acetic acid0.15
2M NaOHEthanol, 80°CSame product + NH3_3 release0.22

Hydrolysis is critical for prodrug activation or metabolite formation .

Nucleophilic Aromatic Substitution

The electron-deficient thiazole ring allows substitution at C-4:

NucleophileCatalystProductYieldSource
PiperidineCuI, DMFN-(5-acetyl-4-(piperidin-1-yl)thiazol-2-yl)-...64%
MorpholinePd(OAc)2_2, 90°CAnalogous morpholine derivative58%

This reactivity enables diversification of the thiazole scaffold .

Cross-Coupling Reactions

The phenyl group participates in palladium-catalyzed couplings:

Reaction TypeReagentsProductYieldSource
Suzuki-MiyauraPd(PPh3_3)4_4, K2_2CO3_34-Biphenyl derivative76%
HeckPd(OAc)2_2, NEt3_3Alkenyl-substituted analog68%

These reactions expand structural complexity for pharmacological studies .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via cleavage of the thiazole ring (TGA data) .

  • Photooxidation : UV light induces radical-mediated sulfoxide formation (QTOF-MS evidence) .

Comparative Reactivity with Analogues

ReactionThis CompoundN-(5-acetyl-4-phenylthiazol-2-yl)-...1,3,4-Oxadiazole Derivatives
Acetyl ReductionFasterSlower (steric hindrance)N/A
Sulfur OxidationModerateFaster (methylthio vs. ethylthio)N/A
HydrolysisSimilarSimilarSlower (oxadiazole stability)

Scientific Research Applications

Medicinal Chemistry

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide has shown promise in various therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism is believed to involve inhibition of specific kinases that are crucial for cancer cell proliferation.
    Cell LineIC50 (µM)
    MDA-MB-23112.5
    A54915.0
    HCT11610.0

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) studies have demonstrated significant activity against strains like Staphylococcus aureus and Escherichia coli.
    BacteriaMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Study on Anticancer Activity

A study conducted on various thiazole derivatives, including this compound, revealed:

"The compound exhibited a significant reduction in cell viability in MDA-MB-231 cells at concentrations above 10 µM, suggesting its potential as a therapeutic agent against breast cancer" .

Case Study on Antimicrobial Efficacy

In a comparative analysis of thiazole derivatives against multidrug-resistant bacteria:

"this compound demonstrated superior antibacterial activity with MIC values lower than traditional antibiotics, indicating its potential for development as a novel antimicrobial agent" .

Mechanism of Action

The mechanism of action of “N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and acetamide moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural Analogues and Substituent Effects

Triazole-Based Acetamides ()
  • Compound 51: N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide Substituents: Triazole core with phenylthio and difluorophenyl groups. Melting Point: 156–158°C; Yield: 42.4% . Comparison: The phenylthio group in Compound 51 contrasts with the ethylthio group in the target compound.
  • Compound 54 : N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide

    • Substituents: Triazole core with phenylsulfonyl and fluorophenyl groups.
    • Melting Point: 204–206°C; Yield: 86.6% .
    • Comparison: Sulfonyl groups (as in Compound 54) increase polarity compared to thioether (ethylthio), which may affect binding affinity and metabolic stability.
Thiazole-Based Acetamides ()
  • (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide () Substituents: 4-methylthiazole with a phenylethylamino group.
  • 2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide () Substituents: Benzothiazole core with nitro and chlorophenyl groups.
Quinazolinone Derivatives ()
  • Compound 5: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Substituents: Quinazolinone core with sulfamoyl and phenyl groups. Melting Point: 269.0°C; Yield: 87% . Comparison: The sulfamoyl group introduces hydrogen-bonding capacity, whereas the ethylthio group in the target compound prioritizes lipophilicity.

Physicochemical Properties

Key differences in substituents influence melting points, solubility, and lipophilicity:

  • Ethylthio vs.
  • Acetyl vs. Methyl : The 5-acetyl group on the thiazole (target) may increase molecular weight and hydrogen-bonding capacity compared to 4-methyl substituents ().

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a synthetic organic compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparison with related compounds.

The compound features a thiazole ring, an acetyl group, a methyl group, and an ethylthio group attached to a benzamide moiety. The synthesis typically involves:

  • Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.
  • Acetylation : Using acetic anhydride in the presence of a catalyst.
  • Methylation : Employing methyl iodide and a base like potassium carbonate.
  • Formation of the Benzamide Moiety : Reaction with 2-(ethylthio)benzoic acid using coupling agents like DCC and catalysts such as DMAP.

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole ring can modulate enzyme activity and receptor interactions, potentially leading to:

  • Inhibition of Enzyme Activity : This may disrupt critical cellular processes.
  • Induction of Apoptosis : Particularly in cancer cells, by affecting pathways like the Bax/Bcl-2 ratio and caspase activation .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often fall below 10 µg/mL, indicating potent cytotoxicity .

CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-75.36Cell cycle arrest at G2/M phase
4iHepG22.32Induction of apoptosis via caspase activation

Antimicrobial Activity

Thiazole derivatives are also explored for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacteria and fungi, making them potential candidates for antibiotic development .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of specific functional groups enhances lipophilicity and membrane permeability, which may improve its efficacy compared to other thiazole derivatives. For example:

  • Methyl Group : Positioned at C4 enhances electron donation and increases activity.
  • Ethylthio Group : Improves solubility and interaction with biological membranes .

Case Studies

  • Cytotoxicity Evaluation : In vitro studies demonstrated that derivatives with similar structures to this compound exhibited varying degrees of cytotoxicity against cancer cell lines, establishing a correlation between structural modifications and biological potency .
  • Antimicrobial Testing : Compounds derived from thiazoles were tested against E. coli and S. aureus, showing promising results that warrant further exploration for potential therapeutic applications in infectious diseases .

Q & A

Q. How can researchers validate its mechanism of action in disease models?

  • Transcriptomic Profiling : RNA-seq of treated cancer cells (e.g., MCF-7) reveals pathways like apoptosis (upregulation of BAX) or cell cycle arrest (p21 induction).
  • In Vivo Models : Administer 10–50 mg/kg doses in xenograft mice and measure tumor volume weekly. Pair with immunohistochemistry to assess target engagement (e.g., reduced phospho-EGFR levels) .

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